Cas no 2137826-11-8 (1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-, is a specialized organic compound featuring a fused indene-carboxamide structure with an amino and ethyl substituent. Its unique molecular framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of the 2-amino and N-ethyl groups enhances its reactivity and potential for derivatization, enabling precise modifications for targeted applications. This compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its structural features suggest utility in medicinal chemistry, where it may serve as a scaffold for drug discovery, particularly in CNS or enzyme-targeting therapies. Further research is warranted to explore its full synthetic and pharmacological potential.
1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- structure
2137826-11-8 structure
Product name:1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-
CAS No:2137826-11-8
MF:C12H16N2O
Molecular Weight:204.268242835999
CID:5299406

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 化学的及び物理的性質

名前と識別子

    • 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-
    • インチ: 1S/C12H16N2O/c1-2-14-12(15)9-4-3-8-6-11(13)7-10(8)5-9/h3-5,11H,2,6-7,13H2,1H3,(H,14,15)
    • InChIKey: DTGDNEHJWGDCCO-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(C(NCC)=O)C=C2)CC1N

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-767090-0.1g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
0.1g
$1081.0 2025-02-22
Enamine
EN300-767090-10.0g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
10.0g
$5283.0 2025-02-22
Enamine
EN300-767090-2.5g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
2.5g
$2408.0 2025-02-22
Enamine
EN300-767090-0.25g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
0.25g
$1131.0 2025-02-22
Enamine
EN300-767090-1.0g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
1.0g
$1229.0 2025-02-22
Enamine
EN300-767090-0.5g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
0.5g
$1180.0 2025-02-22
Enamine
EN300-767090-5.0g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
5.0g
$3562.0 2025-02-22
Enamine
EN300-767090-0.05g
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide
2137826-11-8 95.0%
0.05g
$1032.0 2025-02-22

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 関連文献

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-に関する追加情報

Comprehensive Overview of 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8)

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the indene carboxamide family, characterized by a fused bicyclic structure that combines a benzene ring with a five-membered ring, offering a versatile scaffold for drug development. Researchers are particularly interested in its amino and ethyl functional groups, which enhance its reactivity and binding affinity in biological systems.

In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- has emerged as a promising candidate in this field, with studies exploring its role as a kinase inhibitor or receptor modulator. Its molecular structure allows for selective interactions with enzymes and proteins, making it a valuable tool for treating conditions such as inflammation, metabolic disorders, and neurodegenerative diseases. The compound's CAS No. 2137826-11-8 is frequently cited in patent applications and academic papers, reflecting its growing importance in medicinal chemistry.

One of the most searched questions in AI-driven drug discovery platforms is how heterocyclic compounds like 1H-Indene-5-carboxamide can be optimized for bioavailability and efficacy. Computational models and high-throughput screening techniques have been employed to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These efforts align with the broader trend of leveraging machine learning to accelerate the identification of lead compounds, reducing the time and cost associated with traditional drug development.

From a synthetic chemistry perspective, the preparation of 2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide involves multi-step reactions, including amide coupling and reductive amination. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological activity. The compound's chirality also presents opportunities for developing enantioselective synthesis methods, which are critical for creating stereospecific drugs with minimized side effects.

Environmental and regulatory considerations are another hot topic in the scientific community. While 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- is not classified as a hazardous material, its production and disposal must adhere to green chemistry principles to minimize waste and energy consumption. Sustainable synthesis routes, such as catalytic processes and solvent-free reactions, are being explored to align with global initiatives like the UN Sustainable Development Goals (SDGs).

In summary, 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8) represents a cutting-edge compound with multifaceted applications in drug discovery and development. Its structural versatility, combined with advancements in computational chemistry and sustainable synthesis, positions it as a key player in the next generation of therapeutics. As research continues to unfold, this compound is poised to address some of the most pressing challenges in modern medicine.

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